molecular formula C12H7BrF2N2O B15164898 Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- CAS No. 190844-74-7

Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-

Cat. No.: B15164898
CAS No.: 190844-74-7
M. Wt: 313.10 g/mol
InChI Key: MBJHQIQRKXVWMF-UHFFFAOYSA-N
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Description

Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- is an azo compound characterized by the presence of a phenol group substituted with a 2-bromophenyl and two fluorine atoms at the 2 and 6 positions Azo compounds are known for their vivid colors and are widely used in dyeing and pigmentation industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-bromoaniline to form the diazonium salt. This is achieved by treating 2-bromoaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2,6-difluorophenol under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- involves its interaction with molecular targets through its azo and phenol groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- can be compared with other azo compounds such as:

  • Phenol, 4-[(4-bromophenyl)azo]-2,6-difluoro-
  • Phenol, 4-[(2-chlorophenyl)azo]-2,6-difluoro-
  • Phenol, 4-[(2-iodophenyl)azo]-2,6-difluoro-

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications. The presence of different halogens can affect the compound’s stability, reactivity, and interaction with other molecules, highlighting the uniqueness of Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-.

Properties

CAS No.

190844-74-7

Molecular Formula

C12H7BrF2N2O

Molecular Weight

313.10 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-2,6-difluorophenol

InChI

InChI=1S/C12H7BrF2N2O/c13-8-3-1-2-4-11(8)17-16-7-5-9(14)12(18)10(15)6-7/h1-6,18H

InChI Key

MBJHQIQRKXVWMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C(=C2)F)O)F)Br

Origin of Product

United States

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